2,6-Octadiene, 1,1-dimethoxy-3,7-dimethyl-

Description

Dipalmitin . It is a diacylglycerol, specifically a glycerol molecule esterified with two palmitic acid molecules. Dipalmitin is a significant intermediate in the biosynthesis of triglycerides and phospholipids, playing a crucial role in lipid metabolism.

Properties

Molecular Formula |

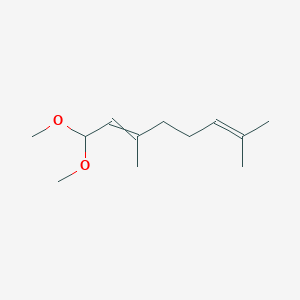

C12H22O2 |

|---|---|

Molecular Weight |

198.30 g/mol |

IUPAC Name |

1,1-dimethoxy-3,7-dimethylocta-2,6-diene |

InChI |

InChI=1S/C12H22O2/c1-10(2)7-6-8-11(3)9-12(13-4)14-5/h7,9,12H,6,8H2,1-5H3 |

InChI Key |

ZSKAJFSSXURRGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=CC(OC)OC)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipalmitin can be synthesized through the glycerolysis of palmitic acid in the presence of isooctane and Lipozyme RM 1M. The reaction involves heating the mixture to facilitate the esterification process. After the reaction, the product is purified by neutralization followed by fractionation .

Industrial Production Methods

In industrial settings, dipalmitin is produced using similar methods but on a larger scale. The process involves the use of refined bleached and deodorized palm oil as a starting material. The glycerolysis reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Dipalmitin undergoes various chemical reactions, including:

Oxidation: Dipalmitin can be oxidized to form monoacylglycerols and free fatty acids.

Hydrolysis: In the presence of water and enzymes like lipases, dipalmitin can be hydrolyzed to produce glycerol and palmitic acid.

Esterification: Dipalmitin can react with additional fatty acids to form triglycerides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Enzymatic hydrolysis is typically carried out using lipases under mild conditions.

Esterification: Catalysts such as sulfuric acid or enzymes like lipases are used to facilitate the esterification process.

Major Products Formed

Oxidation: Monoacylglycerols and free fatty acids.

Hydrolysis: Glycerol and palmitic acid.

Esterification: Triglycerides.

Scientific Research Applications

Dipalmitin has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study lipid metabolism and enzymatic reactions involving lipids.

Biology: Dipalmitin is used in studies related to cell membrane structure and function, as it is a component of phospholipids.

Medicine: Research on dipalmitin includes its role in metabolic disorders and its potential therapeutic applications in lipid-related diseases.

Mechanism of Action

Dipalmitin exerts its effects primarily through its role in lipid metabolism. It serves as an intermediate in the biosynthesis of triglycerides and phospholipids. The molecular targets include enzymes involved in lipid metabolism, such as lipases and acyltransferases. The pathways involved include the glycerolipid biosynthesis pathway and the phospholipid biosynthesis pathway .

Comparison with Similar Compounds

Similar Compounds

Monopalmitin: A monoacylglycerol with one palmitic acid molecule.

Tripalmitin: A triglyceride with three palmitic acid molecules.

Diolein: A diacylglycerol with two oleic acid molecules.

Uniqueness

Dipalmitin is unique due to its specific structure, which allows it to serve as an intermediate in both triglyceride and phospholipid biosynthesis. Unlike monopalmitin and tripalmitin, dipalmitin has two fatty acid chains, making it more versatile in metabolic pathways. Compared to diolein, dipalmitin contains saturated fatty acids, which influence its physical and chemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.